5-Fluoro-2-(hydroxymethyl)benzoic acid

描述

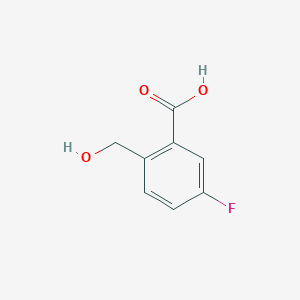

5-Fluoro-2-(hydroxymethyl)benzoic acid is a fluorinated benzoic acid derivative featuring a hydroxymethyl (–CH2OH) substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly in enzyme inhibition and antibacterial applications .

属性

分子式 |

C8H7FO3 |

|---|---|

分子量 |

170.14 g/mol |

IUPAC 名称 |

5-fluoro-2-(hydroxymethyl)benzoic acid |

InChI |

InChI=1S/C8H7FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4H2,(H,11,12) |

InChI 键 |

WMKCDMKGSYHCSS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1F)C(=O)O)CO |

产品来源 |

United States |

相似化合物的比较

Hydroxyl vs. Hydroxymethyl Derivatives

5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) differs by replacing the hydroxymethyl group with a hydroxyl group. This substitution reduces steric bulk but increases acidity (pKa ~2.5–3.0 for –COOH and ~8–9 for –OH). The hydroxyl derivative is widely used as a precursor in synthesizing anti-inflammatory agents and antimicrobial compounds .

*Theoretical values based on structural similarity.

Halogenated and Trifluoromethyl Derivatives

5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9) features a –CF3 group at position 2, significantly increasing lipophilicity (logP ~2.5) and metabolic stability. Such compounds are valuable in agrochemical and pharmaceutical design due to enhanced membrane permeability .

5-Fluoro-2-iodobenzoic acid derivatives (e.g., 5-Fluoro-2-iodobenzonitrile, CAS 877868-92-3) leverage iodine’s bulkiness for radiopharmaceutical labeling or crystal engineering, as seen in hydrogen-bonded synthons .

Amide and Sulfonamide Derivatives

5-Fluoro-2-(trifluoroacetamido)benzoic acid (CAS 49579-59-1) introduces a –NHCOCF3 group, enabling protease inhibition via hydrogen bonding and steric effects. Its molecular weight (251.13) and trifluoroacetyl moiety enhance binding to hydrophobic enzyme pockets .

5-Fluoro-2-[(morpholine-4-sulfonyl)amino]benzoic acid (C11H13FN2O5S) incorporates a sulfonamide group, often exploited in kinase inhibitors. The morpholine ring improves solubility, while the sulfonamide enhances target affinity .

Carboxylic Acid Bioisosteres and Prodrugs

5-Fluoro-4-(3-oxo-triazolo)benzoic acid (EP 3 532 474 B1) replaces the hydroxymethyl group with a triazolo-oxazine moiety, acting as a prodrug. This modification improves oral bioavailability and targets viral proteases (LC-MS: m/z 407 [M+H]+) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。